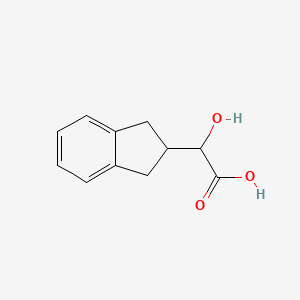![molecular formula C9H13NS B13533071 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a heterocyclic compound characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,2-dimethyl-1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated derivatives, amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. Additionally, the presence of the sulfur and nitrogen atoms in the fused ring system allows for the formation of hydrogen bonds and other interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- 5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride
- 2-aminothieno[2,3-c]pyridine
Uniqueness
7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 7-position enhances its lipophilicity and may influence its interaction with biological targets. This compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents and other functional materials.
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
7,7-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)8-7(3-5-10-9)4-6-11-8/h4,6,10H,3,5H2,1-2H3 |
Clé InChI |
XPANLLAGWHCFSA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCN1)C=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


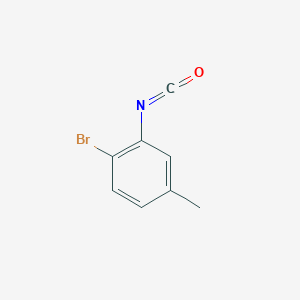
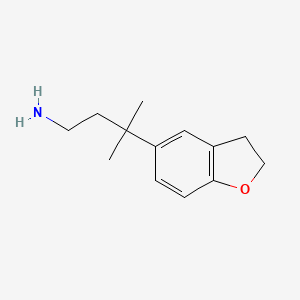
![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
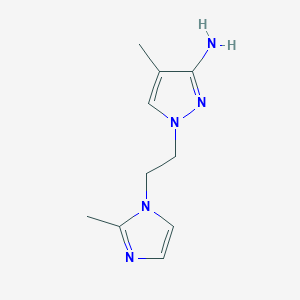
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)

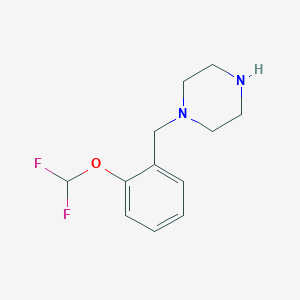
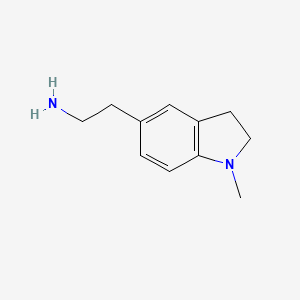
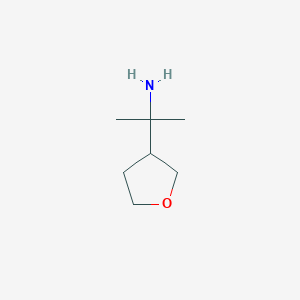
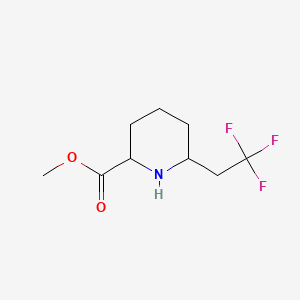
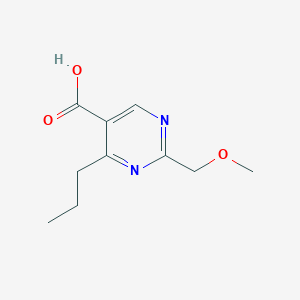
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
